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molecular formula C10H10N2 B184975 Quinolin-8-ylmethanamine CAS No. 15402-71-8

Quinolin-8-ylmethanamine

Cat. No. B184975
M. Wt: 158.2 g/mol
InChI Key: OPCQDOJDTZBLEJ-UHFFFAOYSA-N
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Patent
US06534510B2

Procedure details

To a solution of 0.8432 g (4.58 mmol) 21 in 20 mL EtOAc was added 0.0880 g Pd (10% on C). After 19 h under H2 at atmospheric pressure, the reaction mixture was diluted with 25 mL EtOAc and filtered over celite. The celite was washed with 150 mL EtOAc, and the combined organics were dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (40×140 mm silica gel, linear gradient 5-15% (10% NH4OH:MeOH):CH2Cl2) gave 22. 1H NMR (CDCl3, 400 MHz) δ 8.936 (dd, 1H, J=1.78, 4.16 Hz, ArH); 8.165 (dd, 1H, J=1.69, 8.28 Hz, ArH); 7.730 (dd, 1H, J=1.10, 8.14 Hz, ArH); 7.652 (dd, 1H, J=0.64, 7.03 Hz, ArH); 7.497 (t, 1H, J=7.59 Hz, ArH); 7.421 (dd, 1H, J=4.22, 8.23 Hz, ArH); 4.433 (s, 2H, ArCH2); MS (FAB): m/z 159.09 (M+H).
Name
Quantity
0.8432 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.088 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2)=[N+]=[N-]>CCOC(C)=O.[Pd]>[NH2:1][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0.8432 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=CC=C2C=CC=NC12
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.088 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The celite was washed with 150 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (40×140 mm silica gel, linear gradient 5-15% (10% NH4OH:MeOH):CH2Cl2)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
NCC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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